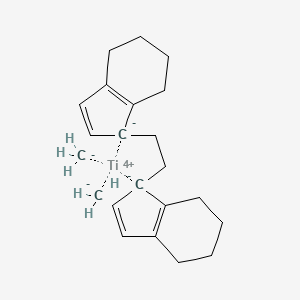

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)

Description

Properties

IUPAC Name |

carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIIRJBJAKDKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the following steps:

Ligand Synthesis: The chiral ligand, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of organic reactions starting from commercially available precursors. This often involves the hydrogenation of indene derivatives followed by coupling reactions to form the bis-indenyl structure.

Metalation: The synthesized ligand is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), under controlled conditions to form the metallocene dichloride complex.

Alkylation: The final step involves the alkylation of the dichloride complex with a methylating agent, such as methyl lithium (MeLi) or methyl magnesium bromide (MeMgBr), to yield (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) primarily undergoes the following types of reactions:

Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene (HDPE) and isotactic polypropylene (iPP).

Substitution: The compound can undergo ligand exchange reactions where the methyl groups are replaced by other alkyl or aryl groups.

Oxidation and Reduction: While less common, the titanium center can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Polymerization: Typically conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), at temperatures ranging from 50 to 100°C and pressures of 1 to 10 atm.

Substitution: Reagents like Grignard reagents or organolithium compounds are used for ligand exchange reactions.

Oxidation/Reduction: Strong oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride, can be employed under controlled conditions.

Major Products

Polymerization: Produces polymers like HDPE and iPP with high stereoregularity.

Substitution: Yields various substituted metallocene complexes depending on the reagents used.

Scientific Research Applications

Polymerization Catalysis

2.1 Ziegler-Natta Catalysis

One of the primary applications of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is as a chiral Ziegler-Natta catalyst for the polymerization of olefins. This class of catalysts enables the production of polyolefins with tailored microstructures and compositions, which are crucial for developing materials with specific properties.

Case Study: Propylene Polymerization

Research has demonstrated that this titanium-based catalyst can facilitate the living polymerization of propylene, resulting in polymers with controlled molecular weights and narrow polydispersity indices. In studies conducted by various researchers, it was shown that using this catalyst system significantly enhances the efficiency and selectivity of the polymerization process .

Synthesis of Specialty Polymers

3.1 Copolymerization Capabilities

The compound has been employed in copolymerization reactions involving ethylene and norbornene monomers. The ability to copolymerize these monomers expands the range of materials that can be synthesized, allowing for the creation of specialty polymers with desirable mechanical and thermal properties.

Table 1: Properties of Polymers Synthesized Using (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)

| Polymer Type | Monomers Used | Key Properties |

|---|---|---|

| Polypropylene | Propylene | High tensile strength |

| Ethylene-Norbornene | Ethylene + Norbornene | Enhanced elasticity and impact resistance |

| Styrene Copolymers | Styrene + Ethylene | Improved thermal stability |

Environmental Applications

4.1 Green Chemistry Initiatives

The use of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in catalysis aligns with green chemistry principles by providing efficient pathways for polymer production that minimize waste and energy consumption. Its effectiveness in non-aqueous environments makes it suitable for applications in solar energy technologies and water treatment processes .

Mechanism of Action

The catalytic activity of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in polymerization reactions involves the following steps:

Activation: The compound is activated by a co-catalyst, such as MAO, which generates the active titanium species.

Monomer Coordination: The olefin monomer coordinates to the titanium center.

Insertion: The coordinated monomer undergoes insertion into the titanium-carbon bond, leading to chain propagation.

Termination: The polymer chain growth is terminated by various mechanisms, such as chain transfer or β-hydride elimination.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Observations:

Ligand Effects: Dimethyl vs. Halides: The dimethyl ligand in the target compound likely increases electron density at titanium, enhancing its reducing capacity compared to dichloro or difluoro analogs. This may improve activity in alkylation or hydrogenation reactions . Chloride vs. Fluoride: Dichloro derivatives (e.g., CAS 83462-46-8) are heavier (383.20 g/mol) and more polarizable, favoring interactions with Lewis acidic co-catalysts like MAO (methylaluminoxane) .

Metal Center (Ti vs. Zr) :

- Ionic Radius and Electronegativity : Titanium (ionic radius: 0.605 Å, Pauling electronegativity: 1.54) is smaller and less electronegative than zirconium (0.72 Å, 1.33), influencing ligand-metal bond strength and catalytic activity .

- Catalytic Performance : Zirconium complexes (e.g., CAS 100163-29-9) demonstrate higher enantioselectivity (up to 85% ee) in asymmetric cyclopolymerization of 1,5-hexadiene , while titanium analogs like Brintzinger’s catalyst achieve lower ee values (15–43%) in radical reactions .

Catalytic Performance and Enantioselectivity

Titanium-Based Catalysts:

- For example, Brintzinger’s Ti catalyst (dichloro derivative) achieves 15–43% ee in radical allylations, attributed to weaker stereochemical induction at the titanium center .

- Zr vs. Ti in Polymerization : Zirconium catalysts (e.g., CAS 100163-29-9) activated by MAO exhibit superior activity in ethylene and propylene polymerization due to stronger Zr–C bond stability . Titanium analogs require higher activator concentrations, limiting industrial adoption.

Enantioselectivity Trends:

Physical Properties:

- Solubility: Titanium dimethyl complexes are typically soluble in nonpolar solvents (e.g., toluene, hexane) due to their organophilic ligands, whereas dichloro derivatives exhibit polar solubility .

- Thermal Stability : Difluoro analogs (CAS 178177-04-3) may display higher stability under thermal stress compared to dichloro variants .

Biological Activity

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral organometallic compound that has garnered attention in the fields of catalysis and materials science due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the reaction of dilithiobis(indenyl)ethane with titanium tetrachloride (TiCl₄) under controlled conditions. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the molecular structure has been confirmed through X-ray crystallography, revealing its chiral configuration .

Anticancer Properties

Recent studies have indicated that (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Specifically, it has been tested against several metalloproteins and enzymes involved in cancer progression. The binding affinity and inhibition kinetics suggest that (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) could serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Case Studies

- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

- Prostate Cancer Research : Another study focused on LNCaP prostate cancer cells revealed that the compound significantly reduced cell migration and invasion capabilities. This suggests its potential role in preventing metastasis .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | LNCaP | 20 | Inhibition of migration/invasion |

| Enzyme Inhibition | Various | Varies | Metalloprotein inhibition |

Q & A

Q. What synthetic routes are available for preparing (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV), and how is stereochemical purity ensured?

The compound is synthesized via ligand substitution reactions starting from dichloro derivatives (e.g., dichloro-(S,S)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)titanium(IV)) by replacing chloride ligands with methyl groups using methylating agents like MeLi or Grignard reagents . Stereochemical purity is maintained through chiral resolution of the ansa-ligand framework during precursor synthesis. X-ray crystallography and chiral HPLC are critical for verifying enantiomeric excess (ee) .

Q. How can the structural and electronic properties of this titanium complex be characterized experimentally?

Key methods include:

- NMR spectroscopy : and NMR to confirm ligand coordination and symmetry .

- X-ray diffraction : Resolve the octahedral geometry and confirm the (S,S) configuration .

- Raman Optical Activity (ROA) : Detects chirality-sensitive vibrational modes, as demonstrated for analogous zirconium complexes .

- Cyclic voltammetry : Assess redox behavior, particularly Ti(IV)/Ti(III) transitions .

Q. What catalytic applications are documented for this titanium complex in polymerization or organic synthesis?

While zirconium analogs (e.g., rac-ethylenebis(tetrahydroindenyl)zirconium dichloride) are widely used in olefin polymerization , the titanium variant has been tested in asymmetric catalysis. For example, Brintzinger-type titanium complexes catalyze enantioselective radical reactions, though with modest ee (15–43%) due to limited ligand flexibility . It may also serve as a pre-catalyst for carbometalation or allylation reactions under mild conditions .

Advanced Questions

Q. Why does (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) exhibit lower enantioselectivity compared to zirconium analogs in asymmetric catalysis?

Titanium’s smaller ionic radius and stronger Lewis acidity reduce ligand mobility, limiting chiral induction during transition-state organization. In contrast, zirconium’s larger size allows better accommodation of bulky ligands, enhancing stereocontrol . Additionally, titanium complexes are more prone to ligand dissociation, leading to racemization . Computational studies (e.g., DFT) can model these steric and electronic effects .

Q. How do reaction conditions (e.g., temperature, cocatalysts) influence the regioselectivity and molecular weight of polymers synthesized using this catalyst?

In polymerization (e.g., propylene or 1-hexene), key factors include:

- Temperature : Higher temperatures (e.g., 90–100°C) increase chain-transfer rates, lowering molecular weight () .

- Cocatalysts : Methylaluminoxane (MAO) activates the catalyst but may participate in chain transfer, affecting end-group composition (e.g., vinylidene vs. trisubstituted alkenes) .

- Monomer concentration : Higher [monomer] favors propagation over termination, increasing isotacticity (up to 84%) and regioselectivity (95% 1,2-addition) .

Q. What mechanistic insights explain the low enantioselectivity in asymmetric carbomagnesiation reactions using this complex?

The titanium center’s high electrophilicity accelerates non-selective background reactions, overshadowing chiral induction. Studies on zirconium analogs suggest that enantioselectivity requires precise ligand–substrate interactions, which titanium’s rigid coordination sphere impedes . Kinetic resolution via diastereoselective ring-closing metathesis (RCM) may improve ee post-reaction .

Q. How does ligand substitution (e.g., Cl → Me) impact catalytic activity and stability?

Methyl ligands increase electron density at titanium, enhancing resistance to oxidation but reducing Lewis acidity. This trade-off lowers activity in electrophilic processes (e.g., epoxidation) but improves stability in reducing environments. Comparative studies with dichloro derivatives show methylated variants are less prone to hydrolysis but require stronger activators (e.g., B(CF)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.